9(Z),11(Z)-Octadecadienoic acid
Description
Overview of Conjugated Linoleic Acid Isomer Research
Conjugated linoleic acids (CLAs) are a class of fatty acids that are primarily found in products derived from ruminant animals. nih.gov They are isomers of the parent molecule, linoleic acid. nih.gov The scientific interest in CLAs surged following observations of their potential biological activities in animal models. researchgate.net Research has since expanded to investigate the various isomers of CLA, as each may possess distinct physiological properties. researchgate.netnih.gov The most predominantly studied isomers are cis-9, trans-11 (9Z,11E)-CLA and trans-10, cis-12 (10E,12Z)-CLA. nih.govproquest.com Studies have explored the effects of different CLA isomer mixtures and individual isomers on various biological processes. nih.gov It is now recognized that the specific effects of CLAs can be isomer-dependent, necessitating research on pure isomers to understand their individual contributions. nih.gov
Significance of 9(Z),11(Z)-Octadecadienoic Acid within the Isomeric Landscape
Within the diverse family of CLA isomers, this compound has emerged as a subject of specific scientific inquiry. ontosight.aimedchemexpress.com While less common than the well-studied 9Z,11E (rumenic acid) and 10E,12Z isomers, the "all-cis" configuration of this compound presents a unique structural feature. nih.govontosight.ai Research has begun to investigate the distinct biological activities of this particular isomer. For instance, studies have explored its potential antitumor activity. medchemexpress.com Furthermore, research comparing the effects of different CLA isomers has highlighted the unique actions of specific configurations. For example, one study reported that the 9E,11E-CLA isomer exhibited the strongest apoptotic effect on colon cancer cells when compared to 9Z,11Z-, 9Z,11E-, and 10E,12Z-CLA isomers. nih.govresearchgate.net This underscores the importance of studying less prevalent isomers like this compound to fully comprehend the structure-activity relationships within the CLA family.
Properties of this compound
The chemical and physical properties of this compound are fundamental to understanding its biological role.
| Property | Value |
| Chemical Formula | C18H32O2 |
| Molecular Weight | 280.45 g/mol |
| Synonyms | 9-cis,11-cis-linoleic acid |
| Physical State | Not definitively specified in provided results |
| Double Bond Configuration | Two cis double bonds at positions 9 and 11 |
Table 1: Physicochemical properties of this compound. Data sourced from ontosight.ainih.gov.
Properties
CAS No. |
544-40-7 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280 |
Appearance |
Unit:25 mgPurity:96+%Physical solid |
Synonyms |
9-cis, 11-cis-CLA |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation of 9 Z ,11 Z Octadecadienoic Acid
Enzymatic Pathways in Prokaryotic Systems
The primary route for the formation of conjugated linoleic acids in the biological world is through the enzymatic activities of microorganisms, particularly bacteria found in the rumen of polygastric animals.
Bacterial Biohydrogenation Processes
The process of bacterial biohydrogenation is a detoxification mechanism employed by certain gut microbes to convert polyunsaturated fatty acids into more saturated forms. Linoleic acid is a primary substrate for this process, leading to the formation of various CLA isomers as intermediates.
Rumen bacteria are the most well-studied producers of CLA. The biohydrogenation of linoleic acid in the rumen is a multi-step process that results in the formation of stearic acid. The initial and rate-limiting step is the isomerization of linoleic acid to a conjugated diene. While the predominant isomer formed is 9(Z),11(E)-CLA (rumenic acid), studies of ruminal digesta have detected trace amounts of other isomers, including 9(Z),11(Z)-octadecadienoic acid. nih.gov This suggests that the enzymatic machinery of some rumen bacteria can produce the cis,cis isomer, albeit as a minor product. The mechanism for the synthesis of 9,11-CLA isomers is thought to differ from that of the 10,12-CLA isomers. nih.gov
| Bacterial Species Involved in Linoleic Acid Biohydrogenation | Primary CLA Isomer Produced |
| Butyrivibrio fibrisolvens | 9(Z),11(E)-CLA |
| Clostridium proteoclasticum | 9(Z),11(E)-CLA |
| Propionibacterium acnes | 10(E),12(Z)-CLA |
Role of Isomerase Enzymes
The key enzyme responsible for the initial conversion of linoleic acid to CLA is linoleate (B1235992) isomerase. This enzyme catalyzes the isomerization of the cis-12 double bond of linoleic acid. In the well-studied pathways of rumen bacteria, this results in the formation of a trans-11 double bond, leading to 9(Z),11(E)-CLA.
The formation of this compound would necessitate an isomerase with a different stereospecificity, one that converts the cis-12 double bond to a cis-11 double bond while retaining the cis-9 configuration. While the existence of such an enzyme is plausible, given the diversity of microbial metabolism, specific linoleate isomerases that produce significant quantities of the 9(Z),11(Z) isomer have not been isolated or characterized in detail. The trace amounts of 9(Z),11(Z)-CLA found in the rumen suggest that this may be a side reaction of the primary isomerases or the action of a less common enzyme variant. nih.gov
Enzymatic Pathways in Eukaryotic Systems
In eukaryotes, the endogenous formation of conjugated fatty acids is less common than in prokaryotes. However, several enzymatic pathways exist that could potentially contribute to the synthesis of this compound from precursor fatty acids.
Lipoxygenase-Mediated Transformations of Precursors
Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In plants and animals, LOX enzymes play a role in the production of a wide range of signaling molecules called oxylipins. The initial products of LOX activity are hydroperoxy fatty acids.
For instance, 9-lipoxygenase (9-LOX) can act on linoleic acid to form 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid. Subsequent enzymatic or non-enzymatic reactions could potentially lead to the formation of a conjugated diene system. However, a direct enzymatic pathway from a LOX-derived product to this compound has not been established in the scientific literature.
Desaturase and Reductase Activities
Desaturase enzymes are responsible for introducing double bonds into fatty acid chains, while reductases catalyze the reduction of double bonds. In some organisms, these enzymes are involved in the synthesis of conjugated fatty acids. For example, some insects utilize a Δ9-desaturase to create a conjugated diene system in the biosynthesis of pheromones. While these pathways demonstrate the capability of eukaryotic enzymes to synthesize conjugated dienes, there is currently no direct evidence to suggest that a similar pathway is responsible for the production of this compound in mammals or other higher eukaryotes.
Microbial Contributions to this compound Genesis
Beyond the rumen, other microorganisms have been identified as producers of CLA. Lactic acid bacteria (LAB), such as Lactobacillus plantarum, and species of Bifidobacterium and Propionibacterium, are capable of converting linoleic acid into CLA. nih.govnih.gov However, in the vast majority of these cases, the primary isomers produced are 9(Z),11(E)-CLA and 10(E),12(Z)-CLA.
Rumen Microflora and Isomerization Pathways
The rumen, a specialized stomach compartment of ruminant animals like cattle, is a primary site for the biosynthesis of conjugated linoleic acid (CLA). animbiosci.org This process is an integral part of the biohydrogenation of dietary fats by rumen microorganisms. animbiosci.org Dietary polyunsaturated fatty acids, mainly linoleic acid (LA), undergo isomerization and hydrogenation by the rumen microflora. nih.gov
The biohydrogenation of linoleic acid involves an initial isomerization step that results in the formation of conjugated dienes. animbiosci.org The major and first-formed intermediate in this pathway is the cis-9, trans-11 isomer of octadecadienoic acid, also known as rumenic acid. animbiosci.org This isomer is then further hydrogenated to trans-11-octadecenoic acid (trans-vaccenic acid). animbiosci.org The process is carried out by distinct groups of bacteria; for instance, Group A bacteria are primarily responsible for hydrogenating linoleic acid to trans-11-octadecenoic acid, while Group B bacteria can hydrogenate a wider range of octadecenoic acids to the final product, stearic acid. animbiosci.org
Several factors within the rumen environment influence the production of CLA. These include the composition of the animal's diet, the concentration of fat substrates, incubation time, and the presence of glucose. nih.gov For example, supplementing diets with oils rich in linoleic acid, such as soybean oil, can increase the production of CLA in the rumen. animbiosci.org The rate of conversion of linoleic acid to its hydrogenated products is inversely correlated with the initial concentration of linoleic acid, suggesting that higher substrate levels can lead to an accumulation of CLA intermediates. nih.gov Free-floating bacteria in the rumen have been found to produce more CLA than bacteria attached to particles. nih.gov
Endophytic Fungi and Biotransformation Capacities
Endophytic fungi, which live within plant tissues without causing disease, have demonstrated the capacity to synthesize various fatty acid metabolites. Research has shown a positive correlation between the colonization of plants by certain endophytic fungi and the accumulation of octadecenoic acid metabolites. nih.gov
Studies on the plant Dendrobium nobile have revealed that the presence of specific endophytic fungi is correlated with the levels of various fatty acid derivatives. For instance, a correlation has been noted between the fungus Pleporales incertae sedis and the compound (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid. nih.gov This suggests that the metabolic pathways of these fungi contribute to the biotransformation of fatty acids within the host plant, potentially leading to the formation of various octadecadienoic acid isomers. nih.gov The infection and colonization by these fungi appear to regulate the signal molecular pathways of fatty acids in the plants, enhancing the synthesis of these compounds. nih.gov
Formation of Hydroxylated and Oxo-Derivatives of Octadecadienoic Acids
Octadecadienoic acids can be further metabolized into hydroxylated and oxo-derivatives, which are involved in various biological processes. These transformations are typically catalyzed by specific enzymes.
Biosynthesis of 13-Hydroxy-9(Z),11(E)-Octadecadienoic Acid (Coriolic Acid)
Coriolic acid is a hydroxylated derivative of linoleic acid. Its biosynthesis is primarily initiated by the enzyme lipoxygenase (LOX). ontosight.ai Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids. In this pathway, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid is produced, which is then reduced to form coriolic acid. This process is a key part of the octadecanoid pathway, which generates a variety of signaling molecules in plants and other organisms. oup.comacs.org
Generation of 13-Oxo-9(Z),11(E)-Octadecadienoic Acid (13-Oxo-ODE)
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-Oxo-ODE) is a ketone derivative that is formed from its hydroxylated precursor, 13-hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE). caymanchem.com This conversion is carried out by a NAD+-dependent dehydrogenase enzyme found in tissues such as the rat colonic mucosa. caymanchem.com 13-Oxo-ODE has also been identified in the plasma and mitochondrial membranes of rabbit reticulocytes, where it is often esterified to phospholipids. caymanchem.com Its production in reticulocytes is thought to be linked to the activity of the 15-lipoxygenase enzyme during the maturation of these cells into erythrocytes. caymanchem.com This compound has also been isolated from the plant Salicornia herbacea. nih.gov
Table of Research Findings on CLA Formation
| Factor Studied | Organism/System | Key Finding | Reference |
| Bacterial Population | Mixed Rumen Bacteria | Free-floating bacteria produced more CLA than particle-attached bacteria. | nih.gov |
| Dietary Substrate | Mixed Rumen Bacteria | Soybean oil supplementation was most effective at increasing CLA. | animbiosci.org |
| Substrate Concentration | Mixed Rumen Bacteria | The rate of conversion of linoleic acid to hydrogenated products was negatively correlated with the initial linoleic acid concentration. | nih.gov |
| pH Level | Rumen Environment | A neutral pH in the rumen can modulate biohydrogenation to support the formation of CLA and trans-11 C18:1. | researchgate.net |
| Endophytic Fungi | Dendrobium nobile | Colonization by certain endophytic fungi was positively correlated with the accumulation of fatty acid metabolites. | nih.gov |
Molecular and Cellular Mechanisms of 9 Z ,11 Z Octadecadienoic Acid Action
Receptor-Mediated Signaling Pathways
The interaction of fatty acids with nuclear receptors is a critical mechanism for regulating gene expression and cellular metabolism. The role of 9(Z),11(Z)-octadecadienoic acid in this context is an area of active scientific inquiry.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Ligand Binding
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that are essential for the regulation of lipid and glucose metabolism. caymanchem.comnih.gov The various isomers of conjugated linoleic acid have been studied for their ability to bind to and activate PPARs, with a notable focus on the 9(Z),11(E) isomer, which is a potent activator of PPARα. biomol.comnih.gov This interaction is believed to be a primary mechanism behind the metabolic effects of 9(Z),11(E)-CLA. biomol.com For instance, 9(Z),11(E),13(E)-Octadecatrienoic Acid, which can be metabolized to 9(Z),11(E)-CLA, has been shown to induce apoptosis in colon cancer cells through the upregulation of PPARγ. biomol.com
In contrast, direct evidence for the agonism and ligand binding of the this compound isomer to PPARs is not as well-documented in the current scientific literature. While the structural similarity to other PPAR-activating isomers suggests a potential for interaction, further specific research is required to fully elucidate the relationship between this compound and PPAR signaling.
Other Nuclear Receptor Interactions
Beyond PPARs, fatty acids can interact with a range of other nuclear receptors, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), which are involved in bile acid metabolism and xenobiotic sensing, respectively. nih.gov However, specific studies detailing the direct interaction of this compound with these other nuclear receptors are limited. The research on a related compound, 13-Oxo-9Z,11E-octadecadienoic acid, has demonstrated its role as a PPARα agonist, but its interactions with other nuclear receptors have not been extensively studied. nih.gov
Modulation of Cellular Signaling Cascades
This compound also influences cellular function through its modulation of key signaling cascades that are central to inflammation and cellular stress responses.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. nih.govmdpi.com Its activation leads to the production of pro-inflammatory cytokines. nih.gov Several studies have indicated that certain isomers of conjugated linoleic acid can inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. For example, the 9(Z),11(E)-CLA isomer has been shown to reduce the expression of NF-κB in ruminal epithelial cells and bovine mammary epithelial cells stimulated with lipopolysaccharide (LPS). mdpi.comnih.gov This anti-inflammatory action is thought to be mediated, at least in part, through the inhibition of NF-κB signaling. researchgate.net
While these findings for the 9(Z),11(E) isomer are significant, direct and specific evidence detailing the inhibitory effects of this compound on the NF-κB pathway is not as extensively covered in the available research.
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov The influence of various fatty acids on MAPK signaling has been a subject of interest. For instance, a derivative, 13-Oxo-9Z,11E-octadecadienoic acid, has been reported to regulate MAPK signaling pathways, contributing to its anti-inflammatory effects. nih.gov Another related compound, 8-oxo-9-octadecenoic acid, has been found to inhibit LPS-induced MAPK signaling by reducing the phosphorylation of JNK and ERK. nih.gov
However, specific research delineating the direct regulatory effects of this compound on the various components of the MAPK pathway is currently limited.
Nrf2/HO-1 Signaling Axis Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a key cellular defense mechanism against oxidative stress. nih.govnih.gov Activation of this pathway leads to the expression of antioxidant enzymes that protect the cell from damage. nih.gov Some studies have suggested a link between conjugated linoleic acids and the activation of this protective pathway. For instance, rumenic acid, the 9(Z),11(E) isomer of CLA, has been associated with the activation of the Nrf2 pathway in rodent models of colitis. ncats.io Additionally, in bovine mammary epithelial cells, the 9(Z),11(E)-CLA isomer has been shown to alleviate oxidative stress through the Nrf2 signaling pathway. nih.gov
Despite these findings for a related isomer, direct evidence demonstrating the activation of the Nrf2/HO-1 signaling axis by this compound is not yet well-established in the scientific literature.
Table of Research Findings on this compound and Related Isomers
| Compound | Signaling Pathway | Effect | Cell/Model System | Reference |
|---|---|---|---|---|
| 9(Z),11(E)-Octadecadienoic Acid | PPARα | Activation | COS-1 cells expressing mouse PPARα | nih.gov |
| 9(Z),11(E),13(E)-Octadecatrienoic Acid | PPARγ | Upregulation | Colon cancer Caco-2 cells | biomol.com |
| 9(Z),11(E)-Octadecadienoic Acid | NF-κB | Inhibition | Ruminal epithelial cells | mdpi.comsemanticscholar.org |
| 9(Z),11(E)-Octadecadienoic Acid | NF-κB | Inhibition | Bovine mammary epithelial cells | nih.gov |
| 13-Oxo-9Z,11E-octadecadienoic Acid | MAPK | Regulation | - | nih.gov |
| 8-oxo-9-octadecenoic acid | MAPK | Inhibition of JNK and ERK phosphorylation | LPS-stimulated macrophage cells | nih.gov |
| 9(Z),11(E)-Octadecadienoic Acid | Nrf2 | Activation | Rodent model of colitis | ncats.io |
| 9(Z),11(E)-Octadecadienoic Acid | Nrf2 | Alleviation of oxidative stress | Bovine mammary epithelial cells | nih.gov |
| This compound | Apoptosis-related miRNA | Upregulation of hsa-miR-146a-5p, downregulation of hsa-miR-32-5p | Caco-2 human colon cancer cells | caymanchem.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 9(Z),11(E)-Octadecadienoic acid |
| 13-Oxo-9Z,11E-octadecadienoic acid |
| 8-oxo-9-octadecenoic acid |
| 9(Z),11(E),13(E)-Octadecatrienoic Acid |
| Farnesoid X Receptor |
| Pregnane X Receptor |
| Peroxisome Proliferator-Activated Receptor α |
| Peroxisome Proliferator-Activated Receptor γ |
| Nuclear Factor-kappa B |
| Mitogen-Activated Protein Kinase |
| c-Jun N-terminal kinase |
| Extracellular signal-regulated kinase |
| Nuclear factor erythroid 2-related factor 2 |
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of various cellular functions, including growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is implicated in a variety of diseases, including cancer and inflammatory conditions. nih.gov While direct studies on the modulation of the PI3K/mTOR pathway by this compound are limited, research on related oxo-octadecadienoic acids, such as 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), provides insights into potential mechanisms. For instance, 13-Oxo-ODE has been shown to regulate MAPK signaling pathways, which can crosstalk with the PI3K/mTOR pathway. nih.govresearchgate.net The PI3K/Akt/mTOR pathway is a central hub for cellular responses to various external stimuli and is interconnected with other signaling cascades like the RAS/ERK and JNK pathways. nih.gov
Regulation of Gene Expression Profiles
This compound and its related isomers have been shown to influence the expression of a wide array of genes involved in critical cellular processes.
Octadecanoids, the class of lipid mediators to which this compound belongs, are known to affect lipid metabolism. nih.gov For example, 13-HODE, a related compound, can interfere with the assembly and secretion of triacylglycerol-rich lipoproteins in intestinal cells. nih.gov Additionally, certain keto-octadecadienoic acids have been found to promote fatty acid uptake and oxidation by activating peroxisome proliferator-activated receptor-α (PPAR-α) and inducing the expression of its target genes. nih.gov
A derivative of linoleic acid, 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE), has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide-stimulated murine macrophages. researchgate.netnih.gov This inhibition is achieved through the suppression of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory gene expression. nih.gov Specifically, 13-KODE was found to inhibit the secretion of inflammatory cytokines such as TNF-α and IL-1β. nih.gov
Research on isomers and derivatives of octadecadienoic acid has revealed their significant impact on cell cycle and apoptosis. For example, 9-hydroxyoctadecadienoic acid (9-HODE) has been shown to induce apoptosis in certain cell lines. nih.gov Furthermore, 13-Oxo-ODE has been observed to suppress cell proliferation and induce apoptosis in breast cancer stem cells. nih.govnih.gov In colon cancer cells, α-Eleostearic acid, a conjugated octadecatrienoic acid, induces apoptosis by up-regulating genes such as GADD45, p53, and PPARγ. biomol.com
Recent studies have highlighted the role of octadecadienoic acid derivatives in modulating the expression of cancer stem cell (CSC) markers. Treatment with 13-Oxo-ODE has been shown to down-regulate the transcription levels of the CSC marker genes Nanog, CD44, and Oct4 in breast cancer stem cells. nih.goviiarjournals.org Moreover, 13-Oxo-ODE significantly reduces the expression of the proto-oncogene c-Myc, a key factor in the maintenance and self-renewal of CSCs. nih.govnih.goviiarjournals.org The transcription factor c-Myc is known to be expressed in ovarian cancer cells along with other stem cell markers like Oct4A and Nanog. nih.gov CD44 itself is a well-established cancer stem cell marker, and its intracellular domain can interact with stemness factors like Nanog, Sox2, and Oct4. researchgate.net
Effects on Cellular Processes
The modulation of various signaling pathways and gene expression profiles by this compound and its related compounds translates into significant effects on a range of cellular processes. These include roles in epidermal barrier formation, immune modulation, metabolic regulation, and the modulation of cell proliferation and tissue structure. nih.gov For instance, specific octadecanoids are crucial for the formation of the skin's lipid barrier. nih.gov In the context of cancer, derivatives like 13-Oxo-ODE have been shown to suppress cell proliferation, inhibit the formation of cancer stem cells, and induce apoptosis. nih.govnih.goviiarjournals.org
Interactive Data Tables
Table 1: Effects of 13-Oxo-ODE on Breast Cancer Stem Cell (BCSC) Marker Gene Expression
| Gene | Effect of 13-Oxo-ODE Treatment | Cell Line | Reference |
| c-Myc | Down-regulation of transcription and protein levels | Breast Cancer Stem Cells | nih.goviiarjournals.org |
| Nanog | Down-regulation of transcription levels | Breast Cancer Stem Cells | nih.goviiarjournals.org |
| Oct4 | Down-regulation of transcription levels | Breast Cancer Stem Cells | nih.goviiarjournals.org |
| CD44 | Down-regulation of transcription levels | Breast Cancer Stem Cells | nih.goviiarjournals.org |
Induction of Apoptosis and Inhibition of Proliferation in Cell Lines
This compound, an isomer of linoleic acid, has demonstrated antitumor properties. medchemexpress.com Research indicates its potential to induce apoptosis and inhibit the proliferation of various cancer cell lines.
One related compound, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), has been shown to suppress cell proliferation and induce apoptosis in breast cancer stem cells (BCSCs). nih.govnih.govresearchgate.net This compound was found to down-regulate the expression of c-Myc, a transcription factor involved in cell proliferation, differentiation, and apoptosis. nih.govnih.gov The reduction in c-Myc levels was associated with the inhibition of BCSC growth and the promotion of apoptosis. nih.gov Specifically, 13-Oxo-ODE was observed to decrease the subpopulation of CD44high/CD24low cells, which is a phenotype of cancer stem cells, and reduce the expression of aldehyde dehydrogenase (ALDH), another marker for BCSCs. nih.govnih.govresearchgate.net
Another related conjugated linoleic acid, α-Eleostearic acid (α-ESA), has been shown to induce apoptosis in colon cancer Caco-2 cells. biomol.com This effect was mediated through the up-regulation of GADD45, p53, and PPARγ. biomol.com In DLD-1 cells, α-ESA induced apoptosis via lipid peroxidation. biomol.com
Table 1: Effects of this compound and Related Compounds on Apoptosis and Proliferation
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| This compound | Not specified | Antitumor activity | Not specified |
| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Breast Cancer Stem Cells (BCSCs) | Suppressed proliferation, induced apoptosis | Down-regulation of c-Myc, decreased CD44high/CD24low subpopulation, reduced ALDH expression nih.govnih.govresearchgate.net |
| α-Eleostearic Acid (α-ESA) | Caco-2 (colon cancer) | Induced apoptosis | Up-regulation of GADD45, p53, and PPARγ biomol.com |
| α-Eleostearic Acid (α-ESA) | DLD-1 (colon cancer) | Induced apoptosis | Lipid peroxidation biomol.com |
| Coriolic Acid (13-HODE) | Murine and human colon cancer cells | Inhibited proliferation | Not specified nih.gov |
Modulation of Cellular Differentiation (e.g., Adipogenesis)
Research has pointed to the role of octadecadienoic acid isomers in cellular differentiation, particularly in the context of adipogenesis. Adipogenesis is the process by which pre-adipocytes differentiate into mature fat cells, a process critically regulated by the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov
A derivative of linolenic acid, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), has been identified as a PPARγ activator. nih.gov Studies have shown that this compound induces the differentiation of adipocytes. nih.gov By activating PPARγ, 13-oxo-OTA promotes the expression of PPARγ target genes, leading to adipocyte differentiation. nih.gov Furthermore, it has been observed to induce the secretion of adiponectin and stimulate glucose uptake in adipocytes. nih.gov
Similarly, the monohydroxylated metabolites of linoleic acid, 9-HODE and 13-HODE, are known to be PPAR-γ agonists. nih.gov Their activation of PPAR-γ has been linked to the maturation of monocytes into macrophages. nih.gov
Table 2: Modulation of Adipogenesis by Octadecadienoic Acid Derivatives
| Compound | Target Receptor | Effect on Adipocytes |
|---|---|---|
| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | PPARγ | Induces differentiation, promotes adiponectin secretion, stimulates glucose uptake nih.gov |
| 9-HODE and 13-HODE | PPARγ | Induces maturation of monocytes to macrophages nih.gov |
Impact on Macrophage Adhesion and Activation
Derivatives of octadecadienoic acid have been shown to influence macrophage function, including adhesion and activation, which are key processes in the inflammatory response.
Coriolic acid, also known as 13-HODE, has been found to inhibit the metastasis of cancer cells by preventing their adhesion to endothelial cells. nih.gov While this study focused on cancer cells, it highlights a mechanism of modulating cell adhesion that could be relevant to macrophage behavior.
In the context of macrophage activation, a derivative of linoleic acid, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has demonstrated anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated murine macrophages. nih.govresearchgate.net LPS is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. nih.gov 13-KODE was shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to the inflammatory response in macrophages. nih.govresearchgate.net Furthermore, 13-KODE was found to activate the Nrf2/HO-1 signaling pathway, which has antioxidant and cytoprotective effects. nih.gov
Another related compound, 8-oxo-9-octadecenoic acid (OOA), also exhibited anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophage cells by suppressing the production of nitric oxide and inflammatory cytokines. nih.gov OOA achieved this by inhibiting NF-κB signaling and the phosphorylation of JNK and ERK, components of the MAPK pathway. nih.gov
Mechanisms of Oxidative Stress Response
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects. Certain derivatives of octadecadienoic acid have been shown to modulate the cellular response to oxidative stress.
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), isolated from Salicornia herbacea, has been identified as an antioxidant. nih.govresearchgate.net Its anti-inflammatory effects in macrophages are linked to the activation of the Nrf2/HO-1 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). The bilirubin (B190676) produced by HO-1 has antioxidant and cytoprotective properties. nih.gov 13-KODE was shown to increase the protein levels of Nrf2 and HO-1, thereby enhancing the antioxidant response in LPS-induced macrophage cells. nih.gov
Biological Activities and Pre Clinical Efficacy of 9 Z ,11 Z Octadecadienoic Acid and Its Metabolites
Anti-Atherosclerotic Effects in Experimental Models
There is a lack of published research on the anti-atherosclerotic effects of 9(Z),11(Z)-octadecadienoic acid in experimental models. While some studies on other CLA isomers and mixtures have suggested a potential role in reducing atherosclerosis progression, these findings are isomer-specific. nih.govclinicaltrials.gov For instance, one study in diabetic, atherosclerosis-prone mice found that the cis-9, trans-11 isomer failed to reduce the severity of aortic atherosclerosis despite beneficially altering plasma lipids. nih.gov The effect of the 9(Z),11(Z) isomer on atherosclerosis remains an uninvestigated area.
Impact on Arterial Lesion Development in Animal Models
Animal models are essential for understanding the in vivo effects of various compounds on the development of atherosclerosis. The most commonly used models include the apolipoprotein E-knockout (apoE-KO) and the low-density lipoprotein receptor-knockout (LDL-r-KO) mice. nih.govnih.gov These models, when fed a high-fat diet, develop atherosclerotic lesions that share similarities with human plaques. nih.gov
Currently, there is a lack of published studies that have specifically investigated the impact of this compound on the development of arterial lesions in these or other animal models of atherosclerosis. Research in this area has predominantly focused on the more abundant CLA isomers, namely cis-9, trans-11 and trans-10, cis-12 CLA.
The study of 15-oxo-ETE, an arachidonic acid metabolite, in ex vivo models using arteries from C57 mice and ApoE−/− mice demonstrated a significant increase in E-selectin expression and monocyte adhesion, suggesting a pro-atherosclerotic effect. researchgate.net This underscores the importance of evaluating individual fatty acid metabolites for their specific roles in atherogenesis. Future studies utilizing established animal models are necessary to elucidate the in vivo effects of this compound on arterial lesion formation.
Immunomodulatory Aspects
The immune system, particularly inflammatory responses mediated by macrophages, is intricately linked to the pathogenesis of atherosclerosis. Metabolites of polyunsaturated fatty acids are known to be potent modulators of immune cell function.
A metabolite with a similar structure, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has demonstrated significant anti-inflammatory effects on macrophages. nih.govnih.govresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 13-KODE was found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Furthermore, 13-KODE suppressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov The mechanism underlying these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net
Similarly, 8-oxo-9-octadecenoic acid, another related compound, has been shown to exert anti-inflammatory effects in LPS-stimulated macrophages by inhibiting the production of NO and inflammatory cytokines through the suppression of the JNK, ERK, and NF-κB signaling pathways. researchgate.net
These findings suggest that while direct evidence for this compound is wanting, its metabolites could possess significant immunomodulatory properties, particularly in the context of macrophage-driven inflammation.
Table of Research Findings on a Metabolite of Octadecadienoic Acid
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 macrophages | Inhibited LPS-induced nitric oxide (NO) production. | nih.govresearchgate.net |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 macrophages | Suppressed LPS-induced expression of TNF-α and IL-1β. | nih.govnih.gov |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 macrophages | Inhibited LPS-mediated nuclear localization of NF-κB and MAPK activation. | nih.govresearchgate.net |
Advanced Analytical and Research Methodologies for 9 Z ,11 Z Octadecadienoic Acid Studies
Chromatographic Techniques for Isomer Separation and Quantification
Chromatography is the cornerstone for isolating 9(Z),11(Z)-octadecadienoic acid from other isomers and sample components. The choice of technique depends on the sample matrix, the required resolution, and the analytical objective, whether it is quantification or preparative isolation.
Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of fatty acids, including this compound. Due to the low volatility of free fatty acids, they are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to analysis.
Sample Preparation and Derivatization: The carboxylic acid group is converted to a methyl ester using reagents such as boron trifluoride in methanol (B129727) or by an acid-catalyzed reaction with methanol. This step is critical for ensuring the compound can be volatilized in the GC inlet without degradation.
Separation: The separation of FAME isomers is achieved using high-polarity capillary columns. Columns with cyanopropyl polysiloxane stationary phases are highly effective in separating CLA isomers based on the geometry and position of their double bonds. The elution order is influenced by the column polarity and the temperature program.
Detection and Identification: The mass spectrometer identifies compounds as they elute from the GC column. Under electron ionization (EI), FAMEs produce characteristic fragmentation patterns. While the mass spectra of different CLA isomers are often very similar, making definitive identification by MS alone challenging, the combination of the highly reproducible retention time from the GC and the mass spectrum provides reliable identification. thepharmajournal.com The molecular ion peak for the methyl ester of octadecadienoic acid is observed at a mass-to-charge ratio (m/z) of 294.
Table 1: Typical GC-MS Parameters for this compound Methyl Ester Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Highly polar cyanopropyl siloxane capillary column (e.g., SP-2560, CP-Sil 88) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 140 °C, ramp to 240 °C at 4 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 40-500 m/z |
HPLC is a versatile technique for the separation and quantification of fatty acid isomers in their non-derivatized form. The conjugated diene system of this compound allows for sensitive detection using a UV detector.
Separation Modes:
Silver Ion HPLC (Ag-HPLC): This is the most powerful HPLC mode for separating geometric isomers of fatty acids. The stationary phase is impregnated with silver ions (Ag+), which form reversible π-complexes with the double bonds of the fatty acids. The strength of this interaction depends on the stereochemistry of the double bonds, allowing for the separation of cis and trans isomers.
Reversed-Phase HPLC (RP-HPLC): While less effective for separating geometric isomers, RP-HPLC on C18 columns can separate fatty acids based on chain length and degree of unsaturation. It is often used for general profiling of fatty acids in a sample.
Detection: The conjugated double bond system in this compound results in a strong UV absorbance maximum around 234 nm. cabidigitallibrary.org This allows for selective and sensitive quantification using a UV or photodiode array (PDA) detector.
Table 2: Example HPLC-UV Method for CLA Isomer Separation
| Parameter | Typical Condition |
|---|---|
| Column | Silver-ion column (e.g., ChromSpher 5 Lipids) or C18 column |
| Mobile Phase (Ag-HPLC) | Isocratic elution with a mixture of hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v) cabidigitallibrary.org |
| Mobile Phase (RP-HPLC) | Gradient elution with acetonitrile (B52724) and water, often with a formic acid modifier |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 234 nm cabidigitallibrary.org |
HPCE offers high separation efficiency and short analysis times for charged or chargeable analytes. nih.govcolby.edunih.gov For fatty acids, Micellar Electrokinetic Chromatography (MEKC), a mode of HPCE, is typically used.
Principle of Separation: In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudostationary phase. Neutral analytes, such as protonated fatty acids, partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is based on these differential partitioning coefficients. For anionic fatty acids (at a pH above their pKa), separation is governed by both their electrophoretic mobility and their interaction with the micelles. mdpi.com
Methodology: The analysis requires optimizing the BGE composition, including pH, surfactant type and concentration, and the addition of organic modifiers (e.g., acetonitrile) to fine-tune selectivity. Detection is commonly performed using indirect UV detection, as fatty acids themselves may have low molar absorptivity outside the conjugated region.
Table 3: General HPCE Parameters for Fatty Acid Analysis
| Parameter | Typical Condition |
|---|---|
| Capillary | Fused-silica capillary (50 µm i.d.) |
| Background Electrolyte (BGE) | Sodium borate (B1201080) buffer with an added surfactant (e.g., SDS) and organic modifier (e.g., acetonitrile) |
| Voltage | 20-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | Indirect or Direct UV Detection |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing the purity of isolated samples.
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, including the precise determination of double bond positions and stereochemistry. Both ¹H and ¹³C NMR are used.
¹H NMR: The proton NMR spectrum provides key information. The signals for the olefinic protons in the conjugated system are particularly diagnostic. The coupling constants (J-values) between adjacent olefinic protons are crucial for assigning the cis (Z) or trans (E) configuration. For a cis double bond, the J-value is typically in the range of 10-12 Hz, whereas for a trans double bond, it is larger, around 14-16 Hz. The complex, overlapping signals of the four olefinic protons of this compound appear in the range of 5.0-6.5 ppm.
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon (~180 ppm), the olefinic carbons (~125-135 ppm), and the aliphatic carbons of the chain. The chemical shifts of the carbons adjacent to the double bonds are sensitive to the geometry of the double bonds.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (C18) | ~0.90 | triplet |
| -CH₂- (aliphatic chain) | ~1.30 | multiplet |
| -CH₂-COOH (C3) | ~1.65 | multiplet |
| -CH₂-COOH (C2) | ~2.35 | triplet |
| Olefinic Protons (C9-C12) | 5.0 - 6.5 | complex multiplet |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) is further used to obtain structural information through controlled fragmentation.
Ionization Techniques:
Electron Ionization (EI): Used in GC-MS, EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum is a reproducible fingerprint of the molecule, showing the molecular ion and various fragment ions corresponding to the loss of different parts of the molecule.
Electrospray Ionization (ESI): Used in LC-MS, ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. For this compound, the [M-H]⁻ ion at m/z 279.23 is commonly observed in negative ion mode. nih.gov
MS/MS for Isomer Differentiation: While mass spectra of stereoisomers are identical, MS/MS can sometimes help differentiate positional isomers. Collision-induced dissociation (CID) of the precursor ion (e.g., [M-H]⁻) generates product ions. The fragmentation pattern can provide clues about the location of the double bonds, although it often requires specialized derivatization techniques (e.g., forming DMDS adducts) to definitively pinpoint the double bond positions in fatty acids.
Table 5: Key Mass Spectrometric Data for Octadecadienoic Acid
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₈H₃₂O₂ | - |
| Monoisotopic Mass | 280.24023 Da | - |
| [M]⁺ (as methyl ester) | 294 m/z | GC-EI-MS |
| [M-H]⁻ (as free acid) | 279.23 m/z | ESI-MS |
In vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are indispensable tools for elucidating the specific molecular mechanisms through which this compound exerts its biological effects. These systems allow for controlled investigations into cellular responses in a simplified and reproducible environment, free from the systemic complexities of whole organisms.
The selection of an appropriate cell line is critical for studying the context-specific activities of this compound. Research has utilized various cell types to explore its potential anticarcinogenic and anti-inflammatory properties.
Cancer Cell Lines : Studies have demonstrated that this compound possesses antiproliferative effects. Notably, it has been shown to have a more potent antiproliferative effect on human colon cancer cells compared to the more common 9(Z),11(E) isomer of conjugated linoleic acid (CLA) bioscience.co.uk. This highlights its potential as a significant anticarcinogenic agent. While detailed mechanistic studies on a wide range of cancer cell lines are specific to this isomer, research on related octadecadienoic acids in breast cancer lines like MDA-MB-231 and MCF-7, as well as glioma cells, suggests that cancer cell models are crucial for evaluating the compound's therapeutic potential nih.govresearchgate.netnih.gov.
RAW 264.7 Macrophages : The murine macrophage cell line RAW 264.7 is a standard model for investigating inflammatory responses. Although various CLA isomers have been tested on RAW 264.7 cells, much of the detailed research has focused on isomers other than this compound ebi.ac.uk. However, this cell line remains a relevant and valuable tool for dissecting the potential anti-inflammatory pathways modulated by this specific isomer.
Human Umbilical Vein Endothelial Cells (HUVECs) : HUVECs are a primary model for studying endothelial function and dysfunction, which are central to cardiovascular health and diseases like atherosclerosis. Research into the effects of different CLA isomers on HUVECs has explored changes in the expression of genes related to atherogenesis ebi.ac.uk. This cell line is instrumental for investigating the vascular effects of this compound.
Adipocytes : Adipocyte cell lines, such as 3T3-L1 pre-adipocytes, are used to study lipid metabolism and adipogenesis. Research on related conjugated fatty acids has shown activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism researchgate.netcaymanchem.com. These models are essential for determining the metabolic impact of this compound.
Table 1: Application of Cell Lines in the Study of this compound and Related Compounds
| Cell Line | Cell Type | Research Focus | Specific Finding for this compound |
|---|---|---|---|
| Human Colon Cancer Cells | Cancer (Colon) | Antiproliferation | Demonstrated a more potent antiproliferative effect than the 9(Z),11(E)-CLA isomer. bioscience.co.uk |
| RAW 264.7 | Macrophage | Inflammation | Tested as part of a panel of CLA isomers to assess effects on gene expression. ebi.ac.uk |
| HUVECs | Endothelial | Atherogenesis | Utilized to study the effects of related CLA isomers on atherogenesis-related genes. ebi.ac.uk |
To quantify the antiproliferative effects of this compound, a variety of established assays are employed. These techniques measure cellular health, the rate of cell division, and the induction of programmed cell death (apoptosis).
Cell Viability and Proliferation Assays : Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation. Studies on octadecadienoic acids have used MTT assays to demonstrate a significant inhibition of cancer cell proliferation nih.gov. The known antiproliferative activity of this compound in colon cancer cells was likely determined using such methods bioscience.co.uk.
Apoptosis Assays : Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Research indicates that this compound may act as an antineoplastic agent by inducing apoptosis smolecule.com. This can be quantitatively measured using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining. Flow cytometry can also be used for cell cycle analysis to determine if the compound causes cell cycle arrest in specific phases (e.g., G2/M), which often precedes apoptosis nih.gov. The activation of key apoptotic proteins, such as caspases, is another hallmark that can be measured nih.gov.
Table 2: Common Assays for Cellular Analysis
| Assay Type | Principle | Endpoint Measured | Relevance to this compound |
|---|---|---|---|
| MTT Assay | Conversion of tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product. | Cell viability and proliferation. | Quantifies the antiproliferative effects observed in cancer cells. bioscience.co.uknih.gov |
| Flow Cytometry (Annexin V/PI) | Detects phosphatidylserine (B164497) translocation to the outer cell membrane (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Rate and stage of apoptosis. | Elucidates the mechanism of cell death induced by the compound. nih.govsmolecule.com |
Beyond general viability, functional assays are used to probe more specific biological activities of this compound.
Mammosphere Formation Assay : This assay is used to assess the population of cancer stem cells (CSCs), which are thought to drive tumor growth and resistance to therapy. The ability of cells to form spherical colonies (mammospheres) in non-adherent conditions is a characteristic of CSCs. Studies on related oxo-derivatives of octadecadienoic acid have shown that they can inhibit the number and size of mammospheres formed by breast cancer cells, indicating an effect on the cancer stem cell population nih.govresearchgate.net. This assay is a valuable tool for investigating whether this compound can target CSCs.
Reactive Oxygen Species (ROS) Measurement : ROS are chemically reactive molecules containing oxygen that can cause cellular damage (oxidative stress) at high levels. Assays using fluorescent probes like DCFH-DA can quantify intracellular ROS levels. The antioxidant properties of this compound can be evaluated by its ability to reduce ROS levels smolecule.com. Conversely, in some cancer contexts, pro-oxidant effects can contribute to apoptosis. Research on the derivative 13-KODE in LPS-stimulated macrophages has utilized ROS measurement to study its anti-inflammatory effects nih.gov.
Molecular Biology and Biochemical Approaches
To understand the mechanisms of action at a molecular level, techniques that measure changes in gene and protein expression are essential. These approaches can identify the specific cellular pathways targeted by this compound.
Quantitative RT-PCR is a sensitive technique used to measure the amount of a specific mRNA transcript. This allows researchers to determine how this compound alters the expression of genes involved in processes like cell cycle regulation, apoptosis, and inflammation. For instance, studies on related compounds have used qRT-PCR to show a decrease in the mRNA levels of the proto-oncogene c-myc in breast cancer cells and the inflammatory enzyme inducible nitric oxide synthase (iNOS) in macrophages nih.govresearchgate.netnih.gov. Applying this technique to cells treated with this compound could reveal its impact on the expression of key genes responsible for its antiproliferative and other biological effects.
Western blot analysis is used to detect and quantify specific proteins in a cell lysate. This technique is crucial for confirming that changes in gene expression (observed via qRT-PCR) translate to changes at the protein level. Furthermore, it can be used to study post-translational modifications, such as phosphorylation, to map the activation of signaling pathways. For example, Western blotting has been used to confirm that treatment with a related octadecadienoic acid derivative leads to a reduction in c-Myc protein levels in breast cancer cells and iNOS protein in macrophages nih.govresearchgate.netnih.gov. This methodology is vital for identifying the signaling cascades (e.g., MAPK, NF-κB) modulated by this compound to exert its cellular effects.
Table 3: Application of Molecular Techniques
| Technique | Target Molecule | Information Gained | Potential Application for this compound |
|---|---|---|---|
| qRT-PCR | mRNA | Changes in gene expression levels. | Determine effects on genes regulating cell cycle, apoptosis (e.g., Bax, Bcl-2), and inflammation (e.g., TNF-α, IL-6). |
Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Quantification
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone in the immunological study of fatty acids like this compound, providing a sensitive and specific method for quantifying cytokine concentrations in biological samples. This technique is particularly valuable for assessing the inflammatory or anti-inflammatory properties of a compound by measuring its effect on the production of key signaling molecules by immune cells.
The most common format used in these studies is the sandwich ELISA. The principle involves coating a microplate well with a capture antibody specific to the target cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β). The biological sample, typically cell culture supernatant from macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS), is then added to the wells. If the target cytokine is present, it binds to the capture antibody. After washing, a second, detection antibody (also specific to the cytokine but at a different epitope) is introduced. This detection antibody is conjugated to an enzyme. Following another wash step, a substrate for the enzyme is added, which generates a measurable colorimetric or fluorescent signal. The intensity of this signal is directly proportional to the concentration of the cytokine in the sample, which can be precisely determined by comparison to a standard curve.
In studies investigating related oxo-octadecadienoic acids, this methodology has been effectively applied. For instance, researchers have used murine macrophage cell lines (e.g., RAW 246.7) to model inflammatory responses. The cells are pre-treated with the test compound before being challenged with LPS. After a 24-hour incubation period, the cell culture medium is collected, and the concentrations of pro-inflammatory cytokines are measured using specific ELISA kits. nih.gov This approach allows for the precise quantification of the compound's ability to modulate the inflammatory response.
The data below illustrates typical results obtained from such an experiment, showing a dose-dependent reduction in cytokine secretion.
| Treatment Group | TNF-α Concentration (pg/mL) | IL-1β Concentration (pg/mL) |
|---|---|---|
| Control (Untreated) | 50.2 ± 5.1 | 15.8 ± 2.3 |
| LPS (1 µg/mL) | 1250.6 ± 98.7 | 450.4 ± 35.2 |
| LPS + Compound (50 µM) | 875.4 ± 70.3 | 290.1 ± 22.5 |
| LPS + Compound (100 µM) | 450.9 ± 41.8 | 155.6 ± 18.9 |
Immunofluorescence Staining for Protein Localization
Immunofluorescence staining is a powerful microscopic technique used to visualize the subcellular location of specific proteins within cells. While direct studies employing this method for this compound are not widely documented, its application is critical for elucidating the compound's mechanism of action, particularly concerning the regulation of transcription factors involved in inflammation and metabolism.
The methodology involves several key steps. First, cells are cultured and treated with the compound of interest. They are then fixed to preserve their structure, typically using paraformaldehyde, and permeabilized with a detergent to allow antibodies to enter the cell. A primary antibody, which is highly specific for the target protein (e.g., NF-κB p65 subunit or a PPAR), is applied and allowed to bind. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (a fluorophore), is added. This secondary antibody specifically binds to the primary antibody. When viewed under a fluorescence microscope, the fluorophore emits light at a specific wavelength upon excitation, revealing the location of the target protein within the cell. Nuclear counterstaining, often with DAPI, is used to visualize the cell's nucleus, providing a reference for the protein's location.
For a compound like this compound, which may have anti-inflammatory effects, immunofluorescence could be used to track the nuclear translocation of the NF-κB p65 subunit. In unstimulated cells, NF-κB is typically sequestered in the cytoplasm. Upon inflammatory stimulation, the p65 subunit translocates to the nucleus to activate pro-inflammatory gene expression. An effective anti-inflammatory compound would prevent this translocation, which would be visualized as the fluorescence signal for p65 remaining in the cytoplasm, even in stimulated cells. Conversely, for compounds that act as agonists for nuclear receptors like PPARα, immunofluorescence could confirm the translocation of this receptor to the nucleus upon binding the fatty acid ligand. nih.govnih.gov
Animal Model Systems for Efficacy Evaluation
To translate in vitro findings into a physiological context, animal model systems are indispensable. The evaluation of this compound and its isomers relies heavily on rodent models to investigate complex biological processes such as inflammation, wound healing, and metabolic regulation.
Selection and Application of Rodent Models (e.g., Mice, Rats)
The choice of a specific rodent model and species (mouse or rat) depends on the biological question being addressed. Rats, such as Sprague-Dawley strains, are often used in nutritional and metabolic studies. For instance, conventional and germ-free rats have been utilized to demonstrate that gut microbiota are essential for the conversion of dietary linoleic acid into conjugated linoleic acid isomers, including 9,11-octadecadienoic acid, which subsequently accumulate in various tissues. nih.gov This type of model is crucial for understanding the endogenous production and bioavailability of the compound.
Histopathological and Biochemical Analysis of Tissues from Animal Studies
Following in vivo efficacy studies in rodent models, a detailed analysis of tissues is performed to determine the compound's effects at a cellular and molecular level. This involves both histopathological and biochemical assessments.
Biochemical Analysis: This involves the quantitative measurement of specific molecules within tissue samples. Tissues are homogenized, and various assays are performed on the resulting lysates. These analyses can measure a wide range of endpoints. For instance, to assess fibrosis or connective tissue formation in a wound healing model, the hydroxyproline (B1673980) content of the granulation tissue can be quantified, as it is a major component of collagen. nih.gov Other common biochemical analyses could include measuring levels of specific enzymes, proteins (via Western Blot), or markers of oxidative stress in tissues like the liver or kidney to assess metabolic effects or potential toxicity.
The combination of these analytical methods provides a comprehensive picture of the biological efficacy and mechanism of action of this compound in a whole-organism setting.
The table below summarizes typical endpoints examined in tissue analyses from rodent studies.
| Analysis Type | Parameter/Technique | Information Obtained | Example from Related Studies |
|---|---|---|---|
| Histopathological | Hematoxylin & Eosin (H&E) Staining | Cellular infiltration, tissue structure, edema, necrosis | Increased leukocytes and macrophages in granulation tissue nih.gov |
| Immunohistochemistry (IHC) | Localization and abundance of specific proteins | Staining for cell-specific markers (e.g., F4/80 for macrophages) | |
| Biochemical | Colorimetric/Fluorometric Assays | Quantification of specific molecules (e.g., proteins, lipids) | Measurement of hydroxyproline content for collagen deposition nih.gov |
| Enzyme Activity Assays | Measurement of metabolic enzyme function | Myeloperoxidase (MPO) assay for neutrophil activity |
Future Research Directions for 9 Z ,11 Z Octadecadienoic Acid
Elucidation of Undiscovered Molecular Targets and Ligand-Receptor Interactions
Future investigations into 9(Z),11(Z)-octadecadienoic acid, an isomer of linoleic acid, should prioritize the identification of novel molecular targets and a deeper understanding of its interactions with receptors. medchemexpress.com While some research has pointed to its potential antitumor activity, the precise mechanisms remain largely unknown. medchemexpress.com A crucial area of future research will be to explore its binding affinity and activation potential with a wider range of receptors beyond the currently known interactions. For instance, while the related conjugated linoleic acid (CLA) isomer, 9(Z),11(E)-CLA, is known to bind to peroxisome proliferator-activated receptor α (PPARα), similar detailed receptor binding studies for the 9(Z),11(Z) isomer are lacking. medkoo.com Investigating its interaction with various nuclear receptors, G-protein coupled receptors, and other signaling proteins will be essential to unravel its biological functions.
Comprehensive Profiling of Metabolic Pathways and Novel Metabolites
A thorough examination of the metabolic fate of this compound is a critical next step. While the metabolism of other CLA isomers has received more attention, the specific pathways involved in the breakdown and transformation of the 9(Z),11(Z) isomer are not well-defined. ncats.io Research should focus on identifying the enzymes responsible for its metabolism and characterizing the resulting metabolites. For example, studies on the related isomer, cis-9, trans-11-CLA, in Caco-2 cells revealed its partial conversion to other isomers like c9,c11-CLA and t9,t11-CLA. nih.gov Similar investigations are needed for the 9(Z),11(Z) isomer to understand if it undergoes similar isomerization or other metabolic transformations. The identification of novel metabolites is particularly important, as these downstream products may possess unique biological activities. For instance, the oxidation of linoleic acid can lead to the formation of various hydroxyoctadecadienoic acids (HODEs), which have their own distinct physiological and pathological roles. nih.gov
Application of Advanced Omics Technologies (Transcriptomics, Proteomics, Metabolomics)
To gain a holistic understanding of the cellular and physiological effects of this compound, the application of advanced "omics" technologies is indispensable.
Transcriptomics: Analyzing changes in gene expression in response to this compound will provide insights into the signaling pathways it modulates. For example, studies on other fatty acids have successfully used transcriptomics to identify regulated genes and pathways.
Proteomics: This approach will allow for the identification of proteins whose expression levels or post-translational modifications are altered by the compound, revealing its impact on cellular machinery.
Metabolomics: A comprehensive analysis of the metabolome will not only help in profiling the metabolic pathways of this compound itself but also in understanding its broader effects on cellular metabolism. The integration of these omics datasets will be crucial for constructing a comprehensive picture of the biological activity of this fatty acid.
Comparative Research on Stereoisomeric Differences in Biological Activities
A key area for future research is the direct comparison of the biological activities of this compound with its other stereoisomers. It is well-established that different isomers of conjugated linoleic acid can have distinct, and sometimes opposing, biological effects. For instance, the trans-10, cis-12-CLA isomer is primarily linked to reductions in body fat, while the cis-9, trans-11-CLA isomer is more associated with anti-carcinogenic properties. nih.gov Furthermore, studies have shown that the 9E,11E-CLA isomer exhibits strong pro-apoptotic effects in colon cancer cells. nih.gov Systematic, comparative studies are needed to delineate the specific effects of the 9(Z),11(Z) isomer in contrast to its cis-trans and trans-trans counterparts. This research will be vital for understanding the structure-activity relationship of these fatty acids and for identifying the most potent isomer for specific therapeutic applications.
Development of Sustainable Biocatalytic Production Methods for Research-Grade Isomers
To facilitate the aforementioned research, the development of sustainable and efficient methods for producing high-purity this compound is paramount. Chemical synthesis of specific isomers can be complex and may involve harsh conditions. nih.gov Biocatalysis, utilizing enzymes or whole microorganisms, offers a promising alternative for stereospecific and environmentally friendly synthesis. nih.govnih.gov Future research should focus on identifying and engineering enzymes, such as lipases and isomerases, that can selectively produce the 9(Z),11(Z) isomer from readily available substrates like linoleic acid. nih.gov The development of robust and scalable biocatalytic processes will ensure a consistent supply of research-grade material, which is essential for conducting detailed in vitro and in vivo studies.
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis methods for 9(Z),11(Z)-octadecadienoic acid?
- Methodological Answer :
- Extraction : Isolate from natural oils (e.g., sunflower oil) via saponification and acidification, followed by purification using low-temperature crystallization to separate geometric isomers .
- Synthetic Routes : Catalytic isomerization of linoleic acid using iodine or selenium-based catalysts under inert atmospheres (e.g., nitrogen) at 150–180°C for 6–12 hours .
- Purification : Use preparative HPLC with a C18 column and methanol/water mobile phase (85:15 v/v) to achieve >95% purity .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identify double-bond positions (9Z,11Z) via absorption bands at 3010 cm⁻¹ (C-H stretching of cis dienes) and 1710 cm⁻¹ (carboxylic acid C=O) .
- GC-MS : Use a polar capillary column (e.g., DB-23) with helium carrier gas. Retention time: ~18.5 min; fragmentation pattern includes m/z 280 (molecular ion) and m/z 222 (loss of -COOH) .
- NMR : Confirm stereochemistry via coupling constants (J = 10–12 Hz for cis double bonds in ¹H-NMR) and carbon chemical shifts (δ 127–130 ppm for unsaturated carbons) .
Q. What storage conditions ensure compound stability?
- Methodological Answer :
- Store at -20°C under argon to prevent oxidation. Stability ≥4 years when protected from light and moisture. Use amber vials with PTFE-lined caps .
Advanced Research Questions
Q. How to resolve contradictions in oxidative pathway data for this compound?
- Methodological Answer :
- Discrepancy : Studies report hydroperoxides (via autoxidation) or 9-oxo derivatives (via enzymatic oxidation).
- Resolution :
- Autoxidation : Use radical initiators (e.g., AIBN) at 37°C in hexane; monitor products via LC-MS .
- Enzymatic Oxidation : Incubate with lipoxygenase (pH 7.4, 25°C); products include 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid .
- Key Variables : pH, enzyme specificity, and oxygen availability significantly alter product profiles .
Q. How to evaluate thermodynamic stability for hydrogenation experiments?
- Methodological Answer :
- Reaction Enthalpy : ΔrH° = -254.4 ± 1.5 kJ/mol for hydrogenation to stearic acid (C18H36O2) using Pd/C catalyst in hexane at 50°C .
- Kinetic Control : Optimize pressure (2–5 bar H₂) and stirring rate (500 rpm) to minimize side reactions. Monitor via FTIR for C=C bond reduction .
Q. What methodological considerations apply to studying its role in lipid peroxidation?
- Methodological Answer :
- Biomarker Analysis : Quantify 9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) in plasma using ELISA or LC-MS/MS. Limit of detection: 0.1 nM .
- Cell Models : Treat HepG2 cells with 10–100 µM this compound and measure malondialdehyde (MDA) levels via thiobarbituric acid assay .
Q. How to address discrepancies in reported biological activities (e.g., anti-inflammatory vs. pro-inflammatory effects)?
- Methodological Answer :
- Dose Dependency : Test concentrations from 1–100 µM in RAW 264.7 macrophages. Lower doses (<10 µM) may suppress TNF-α, while higher doses (>50 µM) induce ROS .
- Model Specificity : Compare outcomes in primary cells (e.g., human PBMCs) versus immortalized lines to account for metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
